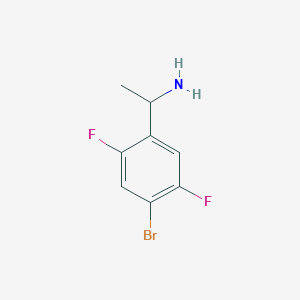
tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a condensation reaction.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction.
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would be the substituted pyrrolidine derivative.
Scientific Research Applications
tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(1-methyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- tert-Butyl 4-(1-ethyl-2-acetyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Uniqueness
tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is unique due to the presence of the formyl group, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its specific structure may also confer unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-ethyl-2-formylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-5-18-11-8-14(15(18)12-20)13-6-9-19(10-7-13)16(21)22-17(2,3)4/h6,8,11-12H,5,7,9-10H2,1-4H3 |
InChI Key |
JFASGHUYJPRSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B13233263.png)
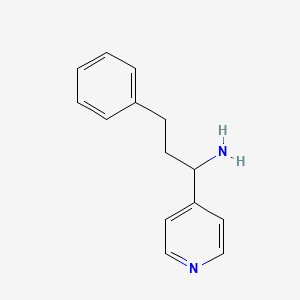
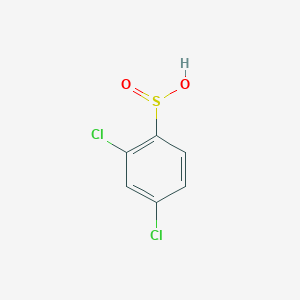
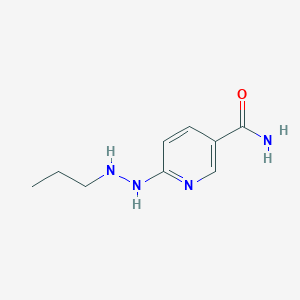
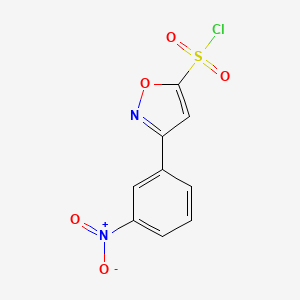
![4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13233289.png)
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233297.png)
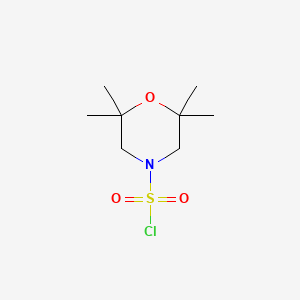
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13233332.png)


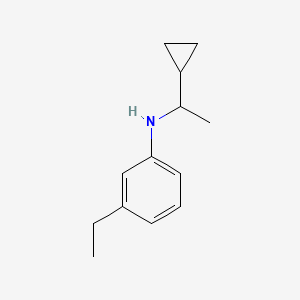
![[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine](/img/structure/B13233367.png)
